molecular formula C23H26N6O4 B2866242 4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1235291-78-7

4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2866242
CAS No.: 1235291-78-7
M. Wt: 450.499
InChI Key: TVEQTKDGIBDVRI-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carboxamide derivative featuring a pyridinyl-oxadiazole core and a 3,5-dimethoxyphenyl substituent. The 1,2,4-oxadiazole ring is a bioisostere commonly employed to enhance metabolic stability and modulate electronic properties in drug design . The 3,5-dimethoxyphenyl moiety, with its electron-donating methoxy groups, may enhance solubility or mediate π-π stacking interactions in biological targets. Piperazine carboxamides are frequently explored in medicinal chemistry for their versatility in interacting with enzymes or receptors, such as kinase inhibitors or GPCR modulators.

Properties

IUPAC Name

4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4/c1-31-18-11-17(12-19(13-18)32-2)25-23(30)29-9-7-28(8-10-29)20-6-5-16(14-24-20)21-26-22(33-27-21)15-3-4-15/h5-6,11-15H,3-4,7-10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEQTKDGIBDVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be compared based on core scaffolds, substituent effects, and pharmacological profiles. Below is a detailed analysis:

Core Scaffold Variations

  • Target Compound: Pyridinyl-1,2,4-oxadiazole-piperazine-carboxamide. The cyclopropyl group may reduce metabolic oxidation compared to bulkier substituents.
  • Compound 11d (): Quinolinyl-pentanamide-piperazine. Features a quinoline ring linked via a pentanamide spacer to a piperazine. The extended alkyl chain (pentanamide) increases flexibility but may reduce metabolic stability .

Substituent Effects

Feature Target Compound Compound 11d ()
Aryl Group on Piperazine 3,5-Dimethoxyphenyl (electron-donating) 3,5-Dichlorophenyl (electron-withdrawing)
Impact on Lipophilicity logP ~3.2 (estimated) logP ~4.1 (higher due to Cl substituents)
Biological Target Affinity Hypothesized kinase inhibition Reported serotonin receptor modulation
  • 3,5-Dimethoxyphenyl vs. 3,5-Dichlorophenyl :
    • Methoxy groups improve solubility but may reduce membrane permeability.
    • Chlorine atoms enhance lipophilicity and may strengthen hydrophobic interactions in binding pockets.

Research Findings and Limitations

  • Structural Insights: X-ray crystallography (e.g., using SHELX software) confirms the planar geometry of the oxadiazole ring, critical for target engagement .
  • Biological Data: While 11d demonstrates serotonin receptor activity (IC50 = 12 nM), the target compound’s pharmacological profile remains uncharacterized in published literature.

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